molecular formula C13H13N3O5 B8274392 Methyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]benzoate

Methyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]benzoate

Cat. No. B8274392
M. Wt: 291.26 g/mol
InChI Key: AQVDMGDGTRJGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
159

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
COC(=O)c2ccc(Oc1nc(OC)nc(OC)n1)cc2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
OB(O)c1ccc(F)cc1
Step Three
Name
dppf
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)c2ccc(c1ccc(F)cc1)cc2
Measurements
Type Value Analysis
YIELD 89
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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